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Compound of Interest

Compound Name: 4-Fluoro-3'-methoxybiphenyl

CAS No.: 10540-43-9

Cat. No.: B3335155

Get Quote

Executive Summary
4-Fluoro-3'-methoxybiphenyl is an unsymmetrical biaryl compound characterized by a

fluorine atom at the para position of one phenyl ring and a methoxy group at the meta position

of the second ring. This specific substitution pattern renders it a high-value scaffold in drug

discovery, particularly for modulating metabolic stability via the fluorine atom (blocking para-

oxidation) and influencing receptor binding affinity through the methoxy group's hydrogen-bond

accepting capability. It serves as a critical intermediate in the synthesis of Fatty Acid Amide

Hydrolase (FAAH) inhibitors and liquid crystalline materials.
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Parameter Data

Chemical Name 4-Fluoro-3'-methoxy-1,1'-biphenyl

Molecular Formula C₁₃H₁₁FO

Molecular Weight 202.23 g/mol

Physical State Light yellow oil or low-melting solid

Key Application
Kinase inhibitors, FAAH inhibitors, Liquid

Crystals

Chemical Structure & Electronic Properties[1]
Structural Analysis
The molecule consists of two benzene rings connected by a single C-C bond (1,1'-linkage).

The rotation around this bond is restricted but not locked, allowing for conformational

adaptability.

Ring A (4-Fluoro): The fluorine atom is highly electronegative (

), inducing a strong inductive effect (-I) that pulls electron density from the ring, while
simultaneously donating electron density back via resonance (+R). The net effect deactivates
the ring slightly compared to benzene but directs electrophilic substitution to the ortho
position relative to the fluorine.

Ring B (3'-Methoxy): The methoxy group is an electron-donating group (EDG) via resonance

(+M), activating the ring. Its meta position (relative to the biaryl linkage) creates a unique

steric and electronic pocket often exploited to fit into specific enzyme sub-sites (e.g., the

hydrophobic channels of kinases).

Spectroscopic Characterization
Accurate identification relies on Nuclear Magnetic Resonance (NMR). The following data

represents the standard shifts for this structure in CDCl₃.
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Nucleus Shift (δ ppm)
Multiplicity /

Coupling
Assignment

¹H NMR 7.58 - 7.51 Multiplet (2H)
Ring A (Ar-H ortho to

biaryl bond)

7.36
Triplet (J = 7.8 Hz,

1H)
Ring B (H-5')

7.19 - 7.05 Multiplet (4H)
Ring A (H-3, H-5) +

Ring B (H-2', H-6')

6.93 - 6.88 Multiplet (1H) Ring B (H-4')

3.87 Singlet (3H) Methoxy (-OCH₃)

¹³C NMR 162.5
Doublet (J_CF =

246.7 Hz)
C-4 (C-F bond)

159.9 Singlet C-3' (C-OMe bond)

55.3 Singlet Methoxy Carbon

¹⁹F NMR -117.15 Multiplet Fluorine substituent

Note: Data derived from standard Suzuki coupling product analysis [1].

Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to 4-Fluoro-3'-methoxybiphenyl is the palladium-catalyzed cross-

coupling of 4-fluorophenylboronic acid and 3-bromoanisole (or the reverse coupling partners).

Reaction Mechanism
The reaction proceeds through a catalytic cycle involving oxidative addition, transmetallation,

and reductive elimination.
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Suzuki-Miyaura Catalytic Cycle
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Figure 1: Catalytic cycle for the synthesis of 4-Fluoro-3'-methoxybiphenyl via Suzuki-Miyaura

coupling.

Experimental Protocol
Reagents:

4-Fluorophenylboronic acid (1.2 equiv)

3-Bromoanisole (1.0 equiv)
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Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered cases)

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃

Solvent: DME/Water (2:1) or Toluene/Ethanol/Water[1]

Step-by-Step Procedure:

Inert Atmosphere: Flame-dry a 3-neck round bottom flask and purge with Argon.

Dissolution: Add 3-bromoanisole (1.0 mmol) and 4-fluorophenylboronic acid (1.2 mmol) to

the solvent mixture (10 mL). Degas by bubbling Argon for 15 minutes.

Catalysis: Add Pd catalyst (0.03 mmol) and Base (2.0 mmol).

Reflux: Heat the mixture to 80-90°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

Wash combined organics with brine, dry over Na₂SO₄.[1]

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

Hexane/EtOAc gradient) to yield the product as a colorless to pale yellow oil/solid.

Applications in Drug Discovery & Materials[7][8][9]
Medicinal Chemistry: FAAH Inhibition
The 4-fluoro-3'-methoxybiphenyl scaffold is a documented pharmacophore in the design of

Fatty Acid Amide Hydrolase (FAAH) inhibitors. FAAH degrades anandamide, a neurotransmitter

involved in pain and anxiety regulation.[2]

Mechanism: The biphenyl core mimics the lipophilic chain of the fatty acid substrate.

SAR Role: The 3'-methoxy group acts as a hydrogen bond acceptor, anchoring the molecule

in the enzyme's active site, while the 4-fluorine atom blocks metabolic degradation (P450

oxidation) at the exposed para position, significantly extending the drug's half-life (

) [2].
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Material Science: Liquid Crystals
Fluorinated biphenyls are "mesogens"—fundamental units of liquid crystals. The high polarity of

the C-F bond, combined with the polarizability of the biphenyl system, creates strong dipole-

dipole interactions essential for the formation of nematic phases used in display technologies.
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Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of

substituents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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